molecular formula C10H17N3O2 B13482643 3-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid

3-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid

Cat. No.: B13482643
M. Wt: 211.26 g/mol
InChI Key: GHZDUKGMYOHCFZ-UHFFFAOYSA-N
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Description

3-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, in the presence of an acid catalyst.

    Alkylation: The imidazole ring is then alkylated using ethyl halides to introduce the ethyl group at the 2-position.

    Amination: The methylamino group is introduced through a nucleophilic substitution reaction using methylamine.

    Carboxylation: Finally, the propanoic acid moiety is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methylamine in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

3-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activities. Additionally, the compound’s structure allows it to interact with biological membranes, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid
  • 2-(1H-Imidazol-1-ylmethyl)benzoic acid
  • 4-({[(1-Methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid

Uniqueness

3-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid is unique due to its specific substitution pattern on the imidazole ring and the presence of both methylamino and propanoic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

3-(2-ethylimidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid

InChI

InChI=1S/C10H17N3O2/c1-4-8-12-5-6-13(8)7-10(2,11-3)9(14)15/h5-6,11H,4,7H2,1-3H3,(H,14,15)

InChI Key

GHZDUKGMYOHCFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CC(C)(C(=O)O)NC

Origin of Product

United States

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